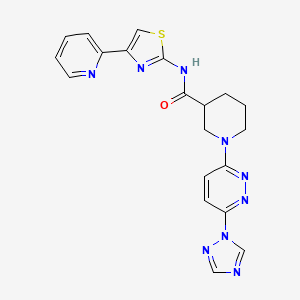
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N9OS and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds containing triazole rings have shown significant cytotoxicity against various cancer cell lines. The compound in focus has been evaluated for its ability to inhibit cell proliferation in cancer models, particularly against lung cancer (A549) and breast cancer (MCF-7) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | A549 | 0.85 |
| Target Compound | MCF-7 | 0.62 |
These values indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it is believed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDK2, leading to its inhibition.
Study 1: Antitumor Efficacy
In a recent study conducted by Zhang et al., the target compound was synthesized and tested for its antitumor efficacy in vitro. The results demonstrated a dose-dependent inhibition of cell growth in A549 and MCF-7 cell lines. The study reported an IC50 value of 0.85 µM for A549 cells and 0.62 µM for MCF-7 cells, indicating strong antiproliferative effects.
Study 2: In Vivo Studies
Further investigations included in vivo studies where the compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed that the compound induced apoptosis in tumor cells, as evidenced by increased TUNEL staining.
Toxicity Profile
An essential aspect of evaluating any new therapeutic agent is its toxicity profile. The target compound has undergone preliminary toxicity assessments, which indicated a favorable safety margin with minimal adverse effects observed at therapeutic doses.
Pharmacokinetics
The pharmacokinetic properties of the compound are crucial for understanding its bioavailability and therapeutic potential. Early studies suggest moderate absorption with a half-life suitable for once-daily dosing regimens.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9OS/c30-19(25-20-24-16(11-31-20)15-5-1-2-8-22-15)14-4-3-9-28(10-14)17-6-7-18(27-26-17)29-13-21-12-23-29/h1-2,5-8,11-14H,3-4,9-10H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXIFNPXOZHEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














